N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide
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Overview
Description
N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a complex organic compound that features a piperidine ring, a mesitylsulfonyl group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide typically involves multiple steps:
Formation of the Piperidine Derivative: The piperidine ring is functionalized with a mesitylsulfonyl group. This can be achieved through sulfonylation reactions using mesitylsulfonyl chloride in the presence of a base such as triethylamine.
Alkylation: The mesitylsulfonyl piperidine is then alkylated with an appropriate alkyl halide to introduce the ethyl linker.
Oxalamide Formation: The final step involves the reaction of the alkylated piperidine with oxalyl chloride and 4-methylbenzylamine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The mesitylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxalamide moiety can be reduced to amines under appropriate conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide involves its interaction with specific molecular targets. The mesitylsulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. The oxalamide moiety may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(1-(tosyl)piperidin-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide: Similar structure but with a tosyl group instead of a mesitylsulfonyl group.
N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(benzyl)oxalamide: Similar structure but with a benzyl group instead of a 4-methylbenzyl group.
Uniqueness
N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is unique due to the presence of the mesitylsulfonyl group, which can impart distinct chemical and biological properties. The combination of the piperidine ring and oxalamide moiety further enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
N'-[(4-methylphenyl)methyl]-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O4S/c1-18-8-10-22(11-9-18)17-28-26(31)25(30)27-13-12-23-7-5-6-14-29(23)34(32,33)24-20(3)15-19(2)16-21(24)4/h8-11,15-16,23H,5-7,12-14,17H2,1-4H3,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAPTNCCZIPAQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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